molecular formula C6H4N4O4 B1213585 Xanthine-8-carboxylic acid

Xanthine-8-carboxylic acid

Cat. No.: B1213585
M. Wt: 196.12 g/mol
InChI Key: VRZJGNXBSRQZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthine-8-carboxylic acid is a purinemonocarboxylic acid. It derives from a xanthine. It is a conjugate acid of a xanthine-8-carboxylate.

Properties

Molecular Formula

C6H4N4O4

Molecular Weight

196.12 g/mol

IUPAC Name

2,6-dioxo-3,7-dihydropurine-8-carboxylic acid

InChI

InChI=1S/C6H4N4O4/c11-4-1-2(9-6(14)10-4)8-3(7-1)5(12)13/h(H,12,13)(H3,7,8,9,10,11,14)

InChI Key

VRZJGNXBSRQZGM-UHFFFAOYSA-N

SMILES

C12=C(NC(=O)NC1=O)N=C(N2)C(=O)O

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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